Chromoxane Cyanin R

描述

Historical Context and Evolution of Research Perspectives

The use of Eriochrome Cyanine (B1664457) R (a common name for Chromoxane Cyanine R) as a textile dye dates back to 1906. sci-hub.setandfonline.com Its application in biological staining commenced in 1957. sci-hub.seresearchgate.nettandfonline.comnih.gov Early research primarily focused on its utility as a biological stain, particularly for selectively coloring cell nuclei and myelin sheaths in nervous tissue. sci-hub.seresearchgate.nettandfonline.comnih.gov This historical perspective highlights its initial adoption as a substitute for traditional stains like hematoxylin (B73222) and luxol fast blue MBS, especially in scenarios where these compounds were scarce. sci-hub.seresearchgate.nettandfonline.com The evolution of research has seen Chromoxane Cyanine R investigated not only for its staining properties but also for its chemical characteristics, including its interaction with metal ions and its behavior as a pH indicator. nih.govekb.eg Studies in the 1980s, for instance, delved into the physical and chemical properties of the dye and its complexes with iron, providing a foundation for understanding its staining mechanisms. nih.govuwo.ca

Significance of Chromoxane Cyanine R in Contemporary Chemical and Biological Research

Chromoxane Cyanine R holds significance in contemporary research due to its versatile properties. In biological research, its ability to selectively stain cellular components, particularly nuclei and myelin, remains valuable in histology and histopathology. sci-hub.seresearchgate.nettandfonline.comfrontiersin.org The dye's interaction with ferric ions to produce distinct coloration is a key aspect of its biological applications. sci-hub.seresearchgate.nettandfonline.comnih.gov In chemical research, Chromoxane Cyanine R is recognized as a metal-complexing dye and is utilized in analytical chemistry, including complexometric titrations and water analysis. dawnscientific.com Its sensitivity and stability as a metal-complexing agent make it a useful tool in various laboratory and industrial settings. dawnscientific.com Furthermore, its function as a pH indicator contributes to its utility in chemical analysis. dawnscientific.comekb.eg

Scope and Objectives of Current Scholarly Investigations

Current scholarly investigations involving Chromoxane Cyanine R encompass a range of objectives. Research continues to refine and explore its applications in biological staining, investigating optimal conditions and potential new targets within tissues. sci-hub.seresearchgate.nettandfonline.comnih.gov Studies examine the chemical interactions of the dye, particularly its complex formation with various metal ions, to understand and enhance its use in analytical techniques. scbt.comnih.govmdpi.com The development of new sensor materials incorporating Chromoxane Cyanine R for the detection of specific substances, such as food oxalates, represents another area of current investigation. mdpi.com Research also explores its photophysical properties, such as light absorption and fluorescence, and its solvatochromic behavior, which can provide insights into molecular interactions and local environments. scbt.com

Detailed research findings highlight the dye's behavior in different conditions. For example, studies on its iron complexes have shown that the color obtained varies with the molar iron:dye ratio and pH, with useful staining typically observed between pH 1 and 2. researchgate.netnih.gov At low iron:dye ratios, both red and blue colors can appear, while a high ratio tends to result in all blue staining. nih.gov Lower pH favors red deposition, while higher pH favors blue deposition, with red appearing mainly in cytoplasm and blue in nuclei and myelin. nih.gov

| Staining Outcome | Iron:Dye Ratio | pH Range | Primary Stained Components |

| Red and Blue | Low | 1-2 | Cytoplasm (Red), Nuclei and Myelin (Blue) nih.gov |

| All Blue | High | 1-2 | Tissues generally nih.gov |

| Yellow to Blue | N/A | 11-12 | Acid-base indicator color change nih.gov |

Research into Chromoxane Cyanine R also includes its potential as a component in optical sensors for pH sensing, although challenges such as dye leaching and long-term stability are areas of ongoing investigation. acs.org

Interdisciplinary Contributions of Chromoxane Cyanine R Research

Research on Chromoxane Cyanine R has made interdisciplinary contributions, particularly bridging chemistry and biology. Its use as a biological stain provides a chemical tool for visualizing biological structures, aiding research in anatomy, neuroanatomy, and pathology. sci-hub.seresearchgate.nettandfonline.comnih.govplos.orgcambridge.org The chemical principles governing its interaction with metal ions are directly applied in analytical chemistry for detection and quantification purposes. dawnscientific.comscbt.commdpi.comnemi.gov Investigations into its properties as a pH indicator have relevance in various chemical and potentially biological sensing applications. dawnscientific.comekb.egacs.org Furthermore, the exploration of its photophysical properties contributes to the broader field of materials science and the development of optical probes. scbt.com The ongoing research into its use as a substitute for traditional biological stains like hematoxylin also underscores its continued relevance in histotechnology, an area that combines chemical staining principles with biological sample preparation and analysis. sci-hub.seresearchgate.nettandfonline.comresearchgate.net

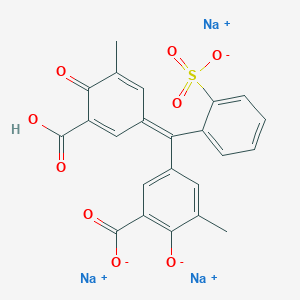

Structure

2D Structure

属性

CAS 编号 |

3564-18-9 |

|---|---|

分子式 |

C23H15Na3O9S |

分子量 |

536.4 g/mol |

IUPAC 名称 |

trisodium;5-[(Z)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate |

InChI |

InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-16(20(11)24)22(26)27)19(15-5-3-4-6-18(15)33(30,31)32)14-8-12(2)21(25)17(10-14)23(28)29;;;/h3-10,24H,1-2H3,(H,26,27)(H,28,29)(H,30,31,32);;;/q;3*+1/p-3/b19-14-;;; |

InChI 键 |

FFUMCSDSJNSMQH-LXGUGECZSA-K |

手性 SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)C(=O)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

物理描述 |

Dark brown solid; [Sigma-Aldrich MSDS] |

相关CAS编号 |

83784-16-1 |

同义词 |

Chromoxane cyanine R, Mordant blue 3 |

产品来源 |

United States |

Mechanistic Investigations of Chromoxane Cyanine R Interactions

Elucidation of Metal Ion Complexation Mechanisms

The formation of complexes between Chromoxane Cyanine (B1664457) R and metal ions is a fundamental aspect governing its utility in spectrophotometric analysis and staining protocols. Understanding the underlying mechanisms of these complexation reactions is therefore of considerable importance.

Stoichiometry and Coordination Chemistry of Metal-Chromoxane Cyanine R Complexes

The stoichiometry of Chromoxane Cyanine R metal complexes is dependent on factors such as the specific metal ion involved and the prevailing solution conditions. In the case of iron(III) complexation, particularly at pH 1.5, a pH value relevant to histological staining, spectrophotometric investigations have provided evidence for the existence of at least three distinct complexes nih.gov. These complexes have been assigned postulated compositions including [Fe₂H(dye)]⁻ (imparting a red color), [FeH₂(dye)]⁻ (also red), and [Fe₂(dye)]²⁻ (resulting in a blue coloration) nih.gov. The red complexes are generally considered less stable, likely functioning as simple carboxylate complexes, while the blue complex, [Fe₂(dye)]²⁻, represents a more stable metal chelate nih.gov. Investigations with other metal ions, such as titanium(IV), have indicated the formation of complexes with a 1:1 metal-to-ligand stoichiometry when using Eriochrome Cyanine R mdpi.comresearchgate.net.

Spectroscopic Signatures of Complex Formation in Research Methodologies

The formation of complexes between Chromoxane Cyanine R and metal ions is characterized by notable alterations in their spectroscopic properties, particularly within the visible spectrum. These changes in light absorption serve as the basis for spectrophotometric techniques employed in the detection and quantification of metals using Chromoxane Cyanine R. For instance, the blue complex formed with iron(III) exhibits a distinct absorption spectrum compared to the free dye or the red complexes nih.gov. The concentration of the dye itself can be determined by measuring the absorbance of a strongly alkaline solution at 585 nm nih.gov. In applications such as Fricke gel dosimetry, the formation of the iron(III)-Chromoxane Cyanine R complex upon irradiation leads to two absorption bands in the visible region, with absorbance intensities showing a linear correlation with the absorbed radiation dose researchgate.net. Similarly, the interaction of titanium(IV) with Eriochrome Cyanine R immobilized on a silica-titania xerogel produces a colored complex whose absorbance is utilized as an analytical signal; the presence of oxalates, which decompose the complex, leads to a measurable discoloration mdpi.com.

Influence of pH and Molar Ratios on Complex Stability and Research Outcomes

The pH of the solution and the molar ratio of the metal ion to the dye exert significant influence on the formation and stability of Chromoxane Cyanine R metal complexes, consequently impacting outcomes in both analytical and staining applications nih.govnih.gov. For iron(III) complexes, an increase in pH or a higher molar ratio of iron to dye favors the formation of the more stable blue metal chelate, [Fe₂(dye)]²⁻ nih.gov. At a pH of 1.5, relevant to histological staining, the coexistence of three different iron-dye complexes ([Fe₂H(dye)]⁻, [FeH₂(dye)]⁻, and [Fe₂(dye)]²⁻) has been documented nih.gov. In tissue staining with mixtures of iron(III) and Chromoxane Cyanine R, the resulting colors are dependent on both the molar iron:dye ratio and the pH, with effective staining typically occurring between pH 1 and 2 nih.gov. A high Fe:dye ratio can lead to uniform blue staining of tissues, while a lower ratio may result in a combination of red and blue coloration nih.gov. Lower pH values tend to favor the deposition of the red complex, whereas higher pH values promote the deposition of the blue complex nih.gov. The stability of these metal complexes is a critical factor in their analytical utility, as exemplified by the titanium(IV)-Eriochrome Cyanine R complex used for oxalate (B1200264) determination, where its relatively low equilibrium constant and susceptibility to decomposition by oxalate are advantageous properties mdpi.comresearchgate.net.

Here is a table summarizing the characteristics of iron-Chromoxane Cyanine R complexes at pH 1.5:

| Postulated Complex Composition | Color | Stability | Nature |

| [Fe₂H(dye)]⁻ | Red | Low stability | Simple carboxylate |

| [FeH₂(dye)]⁻ | Red | Low stability | Simple carboxylate |

| [Fe₂(dye)]²⁻ | Blue | More stable | Metal chelate |

The influence of pH and iron:dye ratio on staining color can be summarized as follows:

| Fe:Dye Ratio | pH | Tissue Coloration |

| High | 1-2 | Predominantly blue |

| Low | 1-2 | Mixture of red and blue |

| - | Lower | Favors red deposition |

| - | Higher | Favors blue deposition |

Kinetic Studies of Metal-Chromoxane Cyanine R Complexation Reactions

Kinetic investigations provide valuable information regarding the rates at which Chromoxane Cyanine R forms complexes with metal ions. Eriochrome Cyanine R (ECR) is noted for its relatively short half-reaction period during complex formation with titanium(IV) on a silica-titania xerogel, indicating a comparatively fast interaction rate mdpi.comresearchgate.net. Generally, Chromoxane Cyanine R is characterized by rapid reaction kinetics in its metal binding interactions, which contributes to swift detection processes in various analytical methodologies scbt.com. While comprehensive kinetic mechanisms for all metal interactions may not be extensively detailed in the provided search results, the rapid kinetics are highlighted as a beneficial attribute for its application as a metal-complexing dye scbt.com.

Exploration of Dye-Tissue Binding Mechanisms in Staining Research

In the context of staining, the interactions between Chromoxane Cyanine R and its metal complexes with the various components of tissues are fundamental to achieving selective coloration and visualization of cellular and extracellular structures.

Interactions with Specific Biological Macromolecules (e.g., nucleoproteins, phospholipids)

Chromoxane Cyanine R, particularly in complex with iron(III), interacts with certain biological macromolecules, contributing to its staining properties in tissues nih.gov. While staining by iron(III)-Chromoxane Cyanine R complexes does not appear to involve nucleic acids or the amino groups of proteins, there is evidence suggesting non-ionic binding for both the red and blue complexes formed nih.gov.

Research indicates that bases present in arginine-rich nucleoproteins found in nuclei and phospholipid bases in myelin may be involved in the removal of a proton from the red iron-dye complex, leading to the formation of the blue complex nih.gov. This suggests an interaction, potentially non-ionic, with these specific components.

Phospholipids (B1166683) are a major component of myelin sheaths, which are selectively stained by iron-Chromoxane Cyanine R solutions researchgate.nettandfonline.com. The staining of myelin likely involves the interaction of the dye-metal complex with the phospholipid bases nih.gov. Myelin sheaths have alternating hydrophobic and hydrophilic layers, with the hydrophilic layers containing the anionic heads of polar lipids like phospholipids and basic proteins tandfonline.com.

Nucleoproteins, which are complexes of nucleic acids and proteins, are also stained by Chromoxane Cyanine R nih.gov. Arginine-rich nucleoproteins in cell nuclei are suggested to play a role in the color differentiation observed with iron-Chromoxane Cyanine R staining nih.gov.

Role of Iron(III)-Chromoxane Cyanine R Complexes in Differential Tissue Staining

The staining properties of Chromoxane Cyanine R are significantly influenced by the formation of complexes with iron(III) nih.gov. The colors obtained when staining with mixtures of Chromoxane Cyanine R and ferric chloride vary depending on the molar iron:dye ratio and the pH of the staining solution nih.gov. Useful staining is typically observed between pH 1 and 2 nih.gov.

At a high iron:dye ratio, tissues are colored entirely blue, while a low iron:dye ratio results in both red and blue coloration nih.gov. Lower pH values favor the deposition of the red color, whereas higher pH values promote the deposition of the blue color nih.gov. The red color is predominantly observed in cytoplasm, while the blue color is seen in nuclei and myelin nih.gov. Collagen fibers can appear red or purple depending on the pH and iron:dye ratio nih.gov.

The red substance observed in stained sections is believed to be an iron-dye complex, distinct from the free dye nih.gov. Based on differentiation experiments, it is deduced that the red and blue dye-metal complexes bind to the tissue through the dye moiety, rather than through the interposition of iron atoms nih.gov.

Spectrophotometric studies have provided evidence for the existence of three dye-metal complexes in solutions containing Chromoxane Cyanine R and ferric chloride at pH 1.5, a pH range relevant to histological staining nih.gov. These complexes are postulated to have the compositions [Fe₂H(dye)]⁻ (red), [FeH₂(dye)]⁻ (red), and [Fe₂(dye)]²⁻ (blue) researchgate.netnih.gov. The red complexes are thought to be simple carboxylate complexes with low stability, while the blue complex is considered a more stable metal chelate researchgate.netnih.gov. An increase in pH or the molar iron:dye ratio favors the formation of the blue complex nih.gov. The differential coloration in tissues stained with iron(III)-Chromoxane Cyanine R solutions likely involves the reactions of both the red and blue complexes nih.gov.

The bases that remove protons, leading to the formation of the blue complex, are suggested to be arginine-rich nucleoproteins in nuclei and phospholipid bases in myelin nih.gov. This differential interaction contributes to the selective staining observed in these tissue components nih.gov.

| Iron:Dye Ratio | pH | Predominant Color(s) | Tissue Localization of Color |

| High | 1-2 | Blue | Entire tissue |

| Low | 1-2 | Red and Blue | Red in cytoplasm, Blue in nuclei and myelin |

| Low | Lower | Red | Favored deposition |

| Low | Higher | Blue | Favored deposition |

Characterization of Molecular Interactions with Biomolecules (Excluding Clinical)

Research into the interactions of Chromoxane Cyanine R with biomolecules provides insights into its staining mechanisms and potential applications beyond routine histology.

Research on Protein Binding and Conformational Changes

While direct studies focusing specifically on Chromoxane Cyanine R's interaction with purified proteins and resulting conformational changes are not extensively detailed in the provided search results, the staining mechanism involving iron(III)-Chromoxane Cyanine R complexes in tissue suggests interactions with protein components. Staining by these complexes does not appear to involve the amino groups of proteins nih.gov. However, the dye alone, when used without iron, shows evidence for non-ionic binding and requires ionized amino groups for stainability nih.gov. The iron-dye complexes are thought to bind to the tissue by the dye moiety, and in the context of myelin staining, they likely attach to basic proteins and resist extraction from the relatively hydrophobic environment nih.govtandfonline.com. This implies some form of interaction, possibly non-ionic or hydrophobic, with proteins within the tissue structure.

Advanced Analytical Methodologies Employing Chromoxane Cyanine R

Spectrophotometric and Colorimetric Method Development

The interaction of Chromoxane Cyanine (B1664457) R with metal ions often results in the formation of intensely colored complexes, which can be quantitatively measured using spectrophotometry or colorimetry. This property has been extensively utilized for developing analytical methods for various applications.

Development of Quantitative Assays for Trace Elements

Chromoxane Cyanine R has been successfully applied in the development of quantitative assays for the determination of trace elements in various matrices. The dye's ability to form stable and colored complexes with metal ions allows for their detection and quantification through measuring the absorbance of the resulting complex at specific wavelengths. For instance, Chromoxane Cyanine R has been used for the spectrophotometric determination of aluminum oup.comsigmaaldrich.comresearchgate.net. It has also been employed in the determination of beryllium, vanadium, and molybdenum oup.comsigmaaldrich.com. Research indicates its use in the spectrophotometric identification or extraction of trace metals including chromium (III), zirconium (IV), and uranium (VI) nih.govsigmaaldrich.com. The formation of these colored complexes provides a visual cue for the presence of metal ions and enables their quantitative analysis cymitquimica.comscbt.com.

Optimization of Reaction Conditions for Enhanced Sensitivity and Selectivity

Optimizing reaction conditions is crucial for enhancing the sensitivity and selectivity of analytical methods utilizing Chromoxane Cyanine R. Factors such as pH, reagent concentration, reaction time, and temperature significantly influence the complex formation between the dye and the analyte. Studies have investigated the influence of ligand concentration on peak currents in electrochemical methods, indicating the importance of optimizing the Chromoxane Cyanine R concentration for maximum signal response oup.commdpi.com. The pH of the solution is also a critical parameter, as it affects the ionization state of the dye and the stability of the metal-dye complex nih.gov. Research has shown that different dye-metal complexes with varying colors can form depending on the pH and the molar ratio of metal to dye, which can be exploited to improve selectivity nih.govnih.gov. For example, in the presence of iron (III), Chromoxane Cyanine R can form different colored complexes depending on the pH and iron:dye ratio nih.govnih.gov.

Application in Solid-Phase Spectrophotometry Research

Chromoxane Cyanine R has found application in solid-phase spectrophotometry, a technique that involves the immobilization of the reagent onto a solid support. This approach can offer advantages such as preconcentration of the analyte, improved sensitivity, and simplified procedures. For example, Eriochrome Cyanine R (Chromoxane Cyanine R) modified silica-titania xerogel has been investigated as a sensor material for the solid-phase spectrophotometric determination of oxalates sigmaaldrich.comresearchgate.netmdpi.com. In this application, the interaction of the sensor material with oxalates causes a discoloration, and the change in absorbance is used as the analytical signal researchgate.netmdpi.com. Another study describes the determination of vanadium by solid-phase spectrophotometry after its preconcentration as a Chromoxane Cyanine R complex on a dextran-type exchanger sigmaaldrich.com.

Fluorimetric and Chemiluminescence Research Approaches

While Chromoxane Cyanine R is predominantly known for its applications in spectrophotometry and colorimetry, research has also explored its potential in other optical and electrochemical detection systems.

Design and Validation of Fluorimetric Probes and Sensors

Chromoxane Cyanine R is classified as a fluorescent dye, suggesting its potential for use in fluorimetric applications medchemexpress.com. Some research has explored the use of Chromoxane Cyanine R in optical sensing, such as in hetero-core structured fiber optic sensors for acidity measurements, where the sensor response exhibited increases of absorption with increasing acidity acs.orgcapes.gov.brresearchgate.net. While these studies demonstrate its use in optical sensing based on absorbance changes, direct research focusing on the design and validation of Chromoxane Cyanine R as a fluorimetric probe or sensor specifically for metal ions was not prominently found in the provided search results. Its potential in this area may be an avenue for further research, leveraging its fluorescent properties and metal-complexing ability.

Electrochemical Analysis Methodologies

Electrochemical methods, particularly stripping voltammetry, benefit from the complex-forming ability of Chromoxane Cyanine R, enabling the determination of trace metal ions.

Development of Adsorptive Cathodic Stripping Voltammetry (AdCSV) Techniques

Chromoxane Cyanine R has been employed as a complexing agent in the development of Adsorptive Cathodic Stripping Voltammetry (AdCSV) techniques for the determination of ultra-trace amounts of metal ions. oup.commdpi.comresearchgate.netise-online.org This method typically involves the adsorptive accumulation of a complex formed between the metal ion and CCR onto the surface of a working electrode, such as a hanging mercury drop electrode (HMDE). oup.comise-online.org Following the accumulation step, a negative potential scan is applied, causing the reduction of the adsorbed complex and generating a measurable current signal proportional to the analyte concentration. oup.comise-online.org

A procedure utilizing AdCSV with CCR has been developed for the simultaneous determination of vanadium (V) and molybdenum (VI). oup.comise-online.org Optimized conditions for this method include an adsorption period at a specific potential (e.g., -0.10 V), the presence of CCR in a suitable buffer solution (e.g., 0.1 M acetate (B1210297) buffer at pH 3.6), and a voltammetric scan using differential pulse mode. oup.comise-online.org

Table 1: Analytical Parameters for Simultaneous Determination of V(V) and Mo(VI) using AdCSV with CCR

| Analyte | Adsorption Time (s) | Detection Limit (ng/mL) | Linear Range (ng/mL) | Relative Standard Deviation (%) |

| V(V) | 60 | 0.1 | 0.3 – 24.0 | 1.8 (at 4.0 ng/mL) |

| Mo(VI) | 60 | 0.08 | 0.1 – 30.0 | 1.1 (at 4.0 ng/mL) |

| V(V) | 180 | 0.06 | - | - |

| Mo(VI) | 180 | 0.04 | - | - |

Data derived from reference oup.com. Note: Linear range and RSD data for 180s adsorption time were not explicitly provided in the snippet.

The sensitivity of the AdCSV method utilizing CCR can be improved by extending the adsorption time. oup.com This technique offers a sensitive, precise, and straightforward approach for the simultaneous determination of ultra-trace levels of vanadium and molybdenum in various samples, including water and foodstuff. oup.comise-online.org CCR is recognized as one of several complexing agents successfully employed in voltammetric procedures for vanadium determination. mdpi.comresearchgate.net

Chromatographic Separation and Detection Methods

Chromoxane Cyanine R has been explored in the context of chromatographic methods, particularly concerning detection enhancement.

Integration of Chromoxane Cyanine R in Post-Column Derivatization Research

The potential of Chromoxane Cyanine R has been considered in post-column derivatization research. In one study, Chromoxane Cyanine R was investigated for its ability to form coatings on chromatographic columns. dss.go.th The principle of post-column derivatization in chromatography involves reacting separated analytes after they elute from the column with a reagent to produce detectable species, often with enhanced optical properties like strong color or fluorescence. pickeringlabs.com While the direct use of CCR as a continuously added post-column reaction reagent in standard HPLC setups is not extensively detailed in the provided results, its chromogenic properties make it relevant for detection strategies following chromatographic separation or extraction.

Research on Chromatographic Detection Enhancement

Chromoxane Cyanine R's ability to form colored complexes is leveraged for detection enhancement in analytical procedures that may involve a separation step. For instance, CCR has been used in methods for the determination of sildenafil (B151) citrate, where it forms ion-association complexes that are extractable into an organic phase and then measured spectrophotometrically. researchgate.net This approach, while not a direct post-column reaction within an HPLC system, demonstrates how the chromogenic properties of CCR can be utilized to enhance the detectability of analytes after they have been isolated or separated from a matrix. The formation of a colored complex allows for sensitive detection using techniques like spectrophotometry. researchgate.net

Sensor Development and Immobilization Strategies

Chromoxane Cyanine R is a notable indicator in the development of optical sensors, often involving its immobilization within solid matrices.

Research has focused on immobilizing Chromoxane Cyanine R in various matrices, such as sol-gel films and silica-titania xerogels, to create optical sensors for detecting specific analytes. researchgate.netnih.govfigshare.comuga.eduresearchgate.netmdpi.comresearchgate.net Immobilization strategies typically involve entrapping the dye within a porous solid support. figshare.comuga.eduresearchgate.net Sol-gel technology, for example, allows for the incorporation of CCR into membranes coated on optical fibers or cast as thin films on glass substrates. researchgate.netnih.govresearchgate.net

These sensors operate based on the change in the optical properties, such as absorbance or fluorescence, of the immobilized CCR upon interaction with the target analyte. nih.govmdpi.com Chromoxane Cyanine R immobilized in sol-gel membranes has been used to develop evanescent wave optical sensors for monitoring high acidity, showing reversible response to nitric acid solutions. researchgate.netnih.gov However, challenges such as leaching of the immobilized dye from the matrix over time have been observed. nih.gov

Furthermore, Chromoxane Cyanine R modified silica-titania xerogels have been developed as sensor materials for the solid-phase spectrophotometric determination of oxalates. mdpi.comresearchgate.net In this application, the sensor material interacts with oxalates, leading to a discoloration that is measured spectrophotometrically. mdpi.comresearchgate.net The interaction between the xerogel-incorporated titanium(IV) and CCR is studied, and the resulting material's interaction with oxalates forms the basis of the sensing mechanism. mdpi.comresearchgate.net Eriochrome Cyanine R (CCR) was selected for this application due to favorable characteristics including a short half-reaction period, a small equilibrium constant, and high capacity for interaction. mdpi.comresearchgate.net

Table 2: Examples of Sensor Applications and Immobilization Matrices for Chromoxane Cyanine R

| Sensor Type | Immobilization Matrix | Analyte Detected | Sensing Mechanism | Key Findings / Application |

| Optical Sensor | Sol-gel membranes | High Acidity (HNO₃) | Absorbance Change | Reversible response, but susceptible to leaching. researchgate.netnih.gov |

| Optical Sensor | Silica-Titania Xerogel | Oxalates | Absorbance Change | Used for solid-phase spectrophotometric determination. mdpi.comresearchgate.net |

| Optical pH Sensor | Sol-gel entrapped (TEOS) | pH | Absorbance Change | Effects of matrix variations on sensing properties studied. figshare.com |

| Optical Cu²⁺ Sensor | Sol-gel entrapped (TEOS) | Cu²⁺ | Absorbance Change | Effects of matrix variations on sensing properties studied. figshare.com |

These examples highlight the versatility of Chromoxane Cyanine R as a sensing element when appropriately immobilized, enabling the development of optical sensors for diverse analytical targets.

Research on Chromoxane Cyanine R Modified Sensor Materials

Research has explored the incorporation of Chromoxane Cyanine R into various matrices to develop sensor materials for detecting specific analytes. These modified materials leverage the color change or absorbance properties of CCR upon interaction with the target substance or related species.

One area of research involves using CCR-modified silica-titania xerogels for the solid-phase spectrophotometric determination of food oxalates researchgate.netmdpi.com. In this application, the silica-titania xerogel is modified with Eriochrome Cyanine R (ECR), another name for Chromoxane Cyanine R researchgate.netmdpi.com. The sensor material's interaction with oxalates leads to a discoloration, and the change in absorbance is used as the analytical signal researchgate.netmdpi.com. Studies have characterized the interaction between the silica-titania xerogel and triphenylmethane (B1682552) dyes, including ECR, to optimize the sensor material researchgate.netmdpi.com. ECR was chosen for this application due to its favorable characteristics, such as a short half-reaction period and high sorption capacity when interacting with the xerogel-incorporated titanium(IV) researchgate.netmdpi.com.

| Dye | Half-Reaction Period (min) | Equilibrium Constant | Sorption Capacity (mg/g) |

| Pyrocatechol Violet | Longer | Larger | Lower |

| Chrome Azurol S | Moderate | Moderate | Moderate |

| Eriochrome Cyanine R | Shortest | Smallest | Greatest |

Table 1: Characteristics of the interaction of silica-titania xerogels with triphenylmethane dyes. researchgate.netmdpi.com

The analytical range for oxalate (B1200264) determination using this Si-Ti/ECR sensor material was found to be 35–900 mg/L, with a limit of detection (LOD) of 10.5 mg/L researchgate.netmdpi.com. The method demonstrated successful application in determining oxalates in various food samples mdpi.com.

Another application involves using Chromoxane Cyanine R in optical fiber sensors for measuring high nitric acid concentrations capes.gov.br. In this case, CCR is embedded into a sol-gel coating on optical fibers capes.gov.br. The sensor's response is based on the modification of absorption properties of the immobilized dye in the presence of nitric acid capes.gov.br. These sensors have shown promising analytical performances, including a short response time, reversibility, and reproducibility capes.gov.br. However, leaching of the indicator from the sol-gel matrix was identified as a factor contributing to sensor aging, highlighting the importance of controlling sol-gel parameters to reduce film porosity capes.gov.br. An evanescent wave sensor based on CCR embedded in a TEOS sol-gel also showed reversible response to nitric acid but experienced a decrease in absorption over time, likely due to dye leaching acs.org.

Studies on Immobilization Techniques for Enhanced Analytical Performance

The immobilization of Chromoxane Cyanine R onto solid supports or within matrices is a key technique to enhance its analytical performance in sensor applications. Immobilization helps to retain the dye in the sensing area, preventing leaching and allowing for repeated use of the sensor.

The use of sol-gel matrices is a common immobilization technique for indicator dyes like CCR in optical sensors capes.gov.bracs.org. By entrapping CCR within a sol-gel, researchers aim to create stable sensing films that can interact with the analyte in the surrounding medium capes.gov.bracs.org. Controlling the sol-gel parameters, such as porosity, is crucial to minimize dye leaching and improve the sensor's lifetime and stability capes.gov.br.

In the context of the silica-titania xerogel sensor for oxalates, the modification process itself involves the interaction and likely immobilization of ECR onto the xerogel surface researchgate.netmdpi.com. The strong interaction and high sorption capacity of ECR with the silica-titania xerogel contribute to the stability and effectiveness of the sensor material researchgate.netmdpi.com. The preparation method involves adding the xerogel to an ECR solution, followed by washing and drying, which facilitates the immobilization of the dye onto the solid support mdpi.com.

Studies on the staining properties of Chromoxane Cyanine R in biological tissues also provide insights into its interactions with different components, which can be relevant to immobilization strategies researchgate.netnih.gov. While primarily focused on staining mechanisms, this research indicates that the dye and its iron complexes can bind to tissue components, suggesting potential avenues for immobilization through interactions with specific functional groups on a support material nih.gov. The binding can involve both ionic and non-ionic interactions depending on the pH and the presence of metal ions nih.gov.

The effectiveness of immobilization is often evaluated by the stability of the sensor response over time and its resistance to leaching when exposed to the sample matrix capes.gov.bracs.org. Research in this area focuses on developing immobilization methods that ensure the dye remains accessible to the analyte while being firmly retained within the sensor material.

| Immobilization Matrix | Analyte Detected | Observed Performance | Limitation | Reference |

| TEOS Sol-Gel | Nitric Acid (pH) | Reversible response | Dye leaching | acs.org |

| Sol-Gel Coating | Nitric Acid | Short response time, reversibility, reproducibility | Leaching (aging) | capes.gov.br |

| Silica-Titania Xerogel | Food Oxalates | Effective discoloration, analytical range 35–900 mg/L | Not specified | researchgate.netmdpi.com |

Table 2: Examples of Chromoxane Cyanine R immobilization in sensor applications.

Applications in Non Clinical Biological and Biomedical Research

Methodological Advancements in Histochemical Staining

Chromoxane Cyanine (B1664457) R has been instrumental in developing and refining histochemical staining techniques, offering alternatives and improvements to traditional methods.

Research on Progressive and Regressive Staining Protocols for Nuclei and Myelin

Research has explored both progressive and regressive staining protocols using Chromoxane Cyanine R, particularly for the coloration of cell nuclei and myelin sheaths in nervous tissue. sci-hub.setandfonline.comnih.govnyhisto.com In conjunction with ferric ions, Chromoxane Cyanine R provides selective blue coloration of nuclei in methods similar to commonly used progressive or regressive hemalum (aluminum-hematoxylin) stains. sci-hub.seresearchgate.nettandfonline.comnih.govresearchgate.net The same iron-Chromoxane Cyanine R solution can also be used for regressive staining of either nuclei or myelin. sci-hub.se Differentiation with alkali can rapidly achieve selective coloration of myelin and erythrocytes, similar to results obtained with Luxol Fast Blue MBS. sci-hub.seresearchgate.netnih.gov

Development of Dichromatic Staining Procedures

Chromoxane Cyanine R has been used in the development of dichromatic staining procedures, allowing for the simultaneous visualization of different tissue components in distinct colors. researchgate.netnih.govnyhisto.com Studies have shown that staining with mixtures of Chromoxane Cyanine R and ferric chloride can result in both red and blue coloration, depending on the molar iron:dye ratio and pH. researchgate.netnih.gov Lower pH tends to favor red deposition, while higher pH favors blue deposition. researchgate.netnih.gov The red color is often observed in cytoplasm, while blue is seen in nuclei and myelin. researchgate.netnih.gov Collagen fibers may appear red or purple depending on the pH and iron:dye ratio. nih.gov

Comparative Studies with Traditional Biological Stains (e.g., hematoxylin (B73222), luxol fast blue)

Comparative studies have evaluated Chromoxane Cyanine R as an alternative to traditional biological stains like hematoxylin and Luxol Fast Blue. sci-hub.seresearchgate.nettandfonline.comnih.govresearchgate.netresearchgate.net Iron-Chromoxane Cyanine R solutions can replace hematoxylin for selective blue nuclear staining, yielding results closely similar to hemalum. sci-hub.seresearchgate.nettandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.net This nuclear stain is reported to be more resistant to acids than hemalum. sci-hub.se For myelin staining, Chromoxane Cyanine R with a ferric salt used regressively provides results visually similar to those obtained with Luxol Fast Blue MBS. sci-hub.seresearchgate.nettandfonline.comnih.govresearchgate.net Notably, staining of myelin with iron(III)-Chromoxane Cyanine R can be much faster than methods using Luxol Fast Blue MBS. sci-hub.se Chromoxane Cyanine R can serve as a substitute for either hematoxylin or Luxol Fast Blue MBS, particularly in situations where these traditional dyes may be in short supply. sci-hub.setandfonline.comnih.govresearchgate.net

Research on Staining Specificity and Cellular Localization

Research has investigated the staining specificity of Chromoxane Cyanine R and its localization within cells and tissues. nih.govresearchgate.netresearchgate.nettandfonline.combiologicalstaincommission.orgnih.gov When used alone, the dye imparts a red color to nuclei, cytoplasm, and collagen. nih.govresearchgate.net Stainability with the free dye appears to require ionized amino groups in the tissue, with evidence also suggesting non-ionic binding. nih.govresearchgate.net Staining with iron(III) complexes of Chromoxane Cyanine R does not appear to involve nucleic acids, other polyanions, or the amino groups of proteins, with evidence pointing towards non-ionic binding of both red and blue complexes. nih.gov The red color observed with low iron:dye ratios is suggested to be due to a simple carboxylate complex, while the blue color at higher pH may result from the withdrawal of a proton from this complex, potentially by arginine-rich nucleoproteins in nuclei and phospholipid bases in myelin. nih.gov Chromoxane Cyanine R staining has also been used to identify metal wear debris in tissues, specifically staining the chromium component of cobalt-chromium wear particles. nih.gov

Here is a summary of staining results based on research findings:

| Staining Solution | Iron:Dye Ratio | pH | Tissue Component | Color |

| Chromoxane Cyanine R (alone) | N/A | N/A | Nuclei | Red |

| Cytoplasm | Red | |||

| Collagen | Red | |||

| Chromoxane Cyanine R + Ferric Ions | Low | 1-2 | Cytoplasm | Red |

| High | 1-2 | Nuclei | Blue | |

| High | 1-2 | Myelin | Blue | |

| Low | Variable | Collagen | Red/Purple |

Research into Molecular Probing and Imaging Techniques (Non-Clinical)

Beyond its traditional use as a histological stain, there has been exploration into the potential of Chromoxane Cyanine R and related cyanine dyes as molecular probes in non-clinical settings.

Exploration of Chromoxane Cyanine R as a Fluorescent Probe in Model Systems

While direct research specifically detailing Chromoxane Cyanine R's use as a fluorescent probe in model systems is limited in the provided results, the broader category of cyanine-based fluorescent probes has been explored for various applications in biological imaging. Research has demonstrated the design and synthesis of cyanine-based fluorescent probes for detecting specific molecules like glutathione (B108866) and hydrogen sulfide (B99878) in living cells and tissues in model systems. nih.govmdpi.com These studies highlight the potential of cyanine dyes to be integrated into probes for biological imaging, suggesting a possible avenue for future research involving Chromoxane Cyanine R or its derivatives in similar non-clinical probing and imaging applications. nih.govmdpi.commdpi.com

Studies on its Application in In Vitro Cell Biology Research (e.g., cell morphology, non-human tissue studies)

Chromoxane Cyanine R has been extensively used as a biological stain in microtechnique since 1957, particularly for staining nuclei and myelin in animal tissues. researchgate.netsci-hub.seresearchgate.net Its application in conjunction with ferric ions allows for selective blue coloration of cell nuclei, in methods similar to traditional hemalum (aluminum-hematoxylin) stains. biognost.comresearchgate.netsci-hub.se It can serve as a synthetic replacement for hematoxylin. biognost.com

The dye is also employed to stain the myelin sheaths of axons in nerve tissue, producing results visually comparable to those obtained with luxol fast blue MBS, with selective blue coloration of myelin and erythrocytes. researchgate.netsci-hub.setandfonline.com Staining methods can be progressive or regressive. researchgate.netsci-hub.se For nuclear staining, non-nervous animal tissues are preferred. sci-hub.se For myelin staining, specimens of brain or spinal cord are needed. sci-hub.se

Studies have investigated the staining properties of Chromoxane Cyanine R and its iron complexes in animal tissues. When used alone, the dye imparts a red color to nuclei, cytoplasm, and collagen. researchgate.net This red color can be extracted by mild alkali but not by acids. researchgate.net Stainability requires ionized amino groups in the tissue, with evidence also suggesting non-ionic binding of the dye. researchgate.net

The colors obtained when staining with mixtures of Chromoxane Cyanine R and ferric chloride vary with the molar iron:dye ratio and pH. researchgate.netnih.gov Useful staining is typically observed between pH 1 and 2. researchgate.net Tissues can be colored entirely blue when the Fe:dye ratio is high, or both red and blue when the Fe:dye ratio is low. researchgate.net Lower pH favors the deposition of red color, while higher pH promotes the deposition of blue color. researchgate.net In such preparations, blue is typically observed in nuclei and myelin, while red is seen mainly in cytoplasm and collagen fibers (red or purple depending on pH and iron:dye ratio). researchgate.net Red colors can be differentiated by acid and change to blue (but are not extracted) by mild alkali. researchgate.net

A modified dichromatic iron-Eriochrome Cyanine R (Fe-ECR) staining method has been described, yielding results generally similar to hematoxylin and eosin (B541160) (H&E). researchgate.net In this method, cell nuclei are stained blue. researchgate.net Cardiac, smooth, and skeletal muscle, as well as red blood cells, are stained different shades of red. researchgate.net Collagen fibers appear in different shades of orange, usually faintly. researchgate.net Decalcified bony tissue is stained pinkish violet, and epithelial cells show strong staining in deep shades of red, magenta, and violet. researchgate.net Cartilage matrix and goblet and mast cells are typically unstained. researchgate.net

Chromoxane Cyanine R staining has been used in studies examining the integrity of myelin in non-human brain specimens. For instance, tissue sections from deep white matter regions of brain specimens have been stained with Eriochrome Cyanine R to visualize myelinated axons. frontiersin.org This staining selectively colors myelin blue, allowing researchers to assess myelin preservation. frontiersin.org

The table below summarizes typical staining outcomes observed with Chromoxane Cyanine R in non-human tissue studies under specific conditions involving ferric ions:

| Tissue Component | Observed Color (High Fe:Dye, pH 1-2) | Observed Color (Low Fe:Dye, pH 1-2) | Notes |

| Nuclei | Blue | Blue | Selective staining with ferric ions. researchgate.netsci-hub.se |

| Myelin Sheaths | Blue | Blue | Selective staining with ferric ions. researchgate.netsci-hub.se |

| Cytoplasm | Not specified (primarily blue) | Red | Color depends on Fe:dye ratio and pH. researchgate.net |

| Collagen Fibers | Not specified (primarily blue) | Red or Purple | Color depends on Fe:dye ratio and pH. researchgate.net |

| Cardiac/Smooth/Skeletal Muscle | Not specified | Different shades of Red | Observed with modified Fe-ECR method. researchgate.net |

| Red Blood Cells | Not specified | Different shades of Red | Observed with modified Fe-ECR method. researchgate.net |

| Epithelial Cells | Not specified | Deep shades of Red, Magenta, Violet | Observed with modified Fe-ECR method. researchgate.net |

Biorecognition and Biosensing Research (Non-Clinical)

Chromoxane Cyanine R's ability to form colored complexes with metal ions has been leveraged in non-clinical biorecognition and biosensing research. dawnscientific.combiognost.comnih.gov

Development of Chromoxane Cyanine R-Based Biosensors for Research Analytes

Chromoxane Cyanine R has been utilized as an indicator in the development of optical sensors for research purposes. It has been used as an acid indicator in hetero-core structured fiber optic sensors for acidity measurements. researchgate.net In this application, the dye exhibits an increase in absorption at around 520 nm with increasing acid concentration. researchgate.net Fiber optic sensors incorporating Chromoxane Cyanine R have demonstrated sensitivity in detecting acidity in solutions like HNO₃ and H₂SO₄. researchgate.net

| Analyte | Sensor Type | Observed Response | Sensitivity (Example) | Reference |

| Acidity | Hetero-core Fiber Optic Sensor | Increase in absorption at ~520 nm with increasing acidity | 11.5 dB/M (HNO₃), 14.2 dB/M (H₂SO₄) researchgate.net | researchgate.net |

Beyond acidity, Chromoxane Cyanine R has also been used for the spectrophotometric determination of ultra trace amounts of metals such as aluminum and beryllium. researchgate.net Its ability to form complexes with these metal ions in solution provides a basis for their detection and quantification using spectrophotometric methods. researchgate.net

Furthermore, Chromoxane Cyanine R has been explored for its potential in detecting amino acids when incorporated into a solid polymer matrix. mdpi.com This suggests its utility in developing solid-state chemosensors for specific research analytes. mdpi.com

Investigation of Selective Recognition Mechanisms

The selective recognition capabilities of Chromoxane Cyanine R are primarily driven by its ability to form complexes, particularly with metal ions, and its interactions with specific chemical groups in biological tissues or matrices. nih.govmdpi.comnih.gov

In histological staining, the selective blue coloration of nuclei and myelin when used with ferric ions is attributed to the formation of dye-metal complexes. biognost.comresearchgate.netsci-hub.senih.gov Spectrophotometric studies have provided evidence for the existence of different dye-metal complexes in solutions containing ferric chloride and Chromoxane Cyanine R, depending on pH and the molar iron:dye ratio. nih.gov For instance, at pH 1.5, which is relevant for histological staining solutions, three complexes with postulated compositions [Fe₂H(dye)]⁻ (red), [FeH₂(dye)]⁻ (red), and [Fe₂(dye)]²⁻ (blue) have been identified. nih.gov The blue complex is described as a more stable metal chelate compared to the red complexes, which are likely simple carboxylate complexes. nih.gov The production of blue and red colors in stained tissues likely involves reactions of both red and blue complexes. nih.gov

The selective staining of nuclei and myelin is suggested to involve the binding of these iron-dye complexes to specific components within the tissues. nih.gov It is hypothesized that the blue color results from the withdrawal of a proton from a red complex, and the bases that facilitate this proton removal may be arginine-rich nucleoproteins found in nuclei and phospholipid bases present in myelin. nih.gov This suggests a mechanism involving both metal complexation and specific interactions with positively charged or basic groups in the tissue structures. nih.gov

In the context of biosensing, the selective detection of analytes like amino acids when Chromoxane Cyanine R is embedded in a polymer film involves a different recognition mechanism. mdpi.com In one study, a polymer chemosensor incorporating the dye showed selectivity towards glycine (B1666218). mdpi.com This selectivity was attributed to the physical restrictions imposed by the solid sensory film on the transport of chemicals, favoring the diffusion of certain species over others. mdpi.com Additionally, once inside the film, the interaction of glycine with the sensory motifs (including the dye) is facilitated by limited interaction of these sites with the solvent. mdpi.com This highlights that the matrix in which the dye is immobilized plays a crucial role in modulating its recognition properties and introducing selectivity. mdpi.com

Environmental Science Research Applications

Research on Trace Element Detection in Environmental Matrices (e.g., water, soil)

Metal detection chemicals, including Chromoxane Cyanine (B1664457) R, are widely used in environmental monitoring to assess pollution levels and identify trace metal contaminants in various matrices such as water, soil, and air scbt.comcvrlabs.com. Chromoxane Cyanine R is described as a specialized dye known for its ability to selectively bind to metal ions, providing a visual cue for metal presence through distinct color shifts upon complexation scbt.comscbt.com. It serves as an effective indicator for the determination of metal ions in applications like water quality testing and environmental monitoring chemimpex.com. Its capacity to form stable complexes with various metal ions, such as calcium and magnesium, is considered valuable in industries focused on water treatment and quality assurance chemimpex.com. Researchers appreciate Chromoxane Cyanine R for its clear colorimetric changes, which aid in precise measurements and enhance the accuracy of analytical results chemimpex.com. The dye has been utilized in methods for tracing aluminum levels in water and wastewater samples sigmaaldrich.com.

Methodologies for Pollutant Monitoring and Quantification

The ability of Chromoxane Cyanine R to form colored complexes with metal ions is fundamental to its use in methodologies for pollutant monitoring and quantification. It is employed as a complexometric titration agent for determining metal ions in water samples chemimpex.com. The dye's interaction with metal ions is influenced by its electronic properties, which can enhance sensitivity and specificity in analytical chemistry for metal ion quantification scbt.com. Studies have demonstrated methods utilizing Eriochrome Cyanine R (Chromoxane Cyanine R) for the determination of trace aluminum(III) in water samples using techniques like dispersive liquid-liquid microextraction combined with UV-Visible Spectrophotometry sigmaaldrich.com. Research has also introduced methods for vanadium determination using Eriochrome Cyanine R, highlighting the dye's role in the preconcentration and quantification of vanadium in complex matrices sigmaaldrich.com.

Adsorption and Remediation Research

Chromoxane Cyanine R is itself a dye, and its removal from aqueous solutions through adsorption processes is a subject of environmental remediation research. Conversely, modified materials incorporating or interacting with Chromoxane Cyanine R are explored for the adsorption and removal of other pollutants, particularly metal ions.

Research has investigated the adsorption of Solochrome Cyanine R (Chromoxane Cyanine R) from aqueous solutions using various adsorbent materials . For instance, pumpkin seed husks have been examined as a biosorbent for the removal of Solochrome Cyanine R from water . The effectiveness of adsorption for dye removal from wastewaters makes it an alternative to other treatment options pjoes.com. Studies have explored the removal of acid dyes, including Eriochrome Cyanine R, using modified cellulose (B213188) complexes researchgate.net. Different adsorbents, such as activated carbon, raw kaolinite, and montmorillonite, have been investigated for the removal of direct dyes from aqueous solutions pjoes.com.

Kinetic and thermodynamic studies are often conducted to understand the mechanisms and feasibility of adsorption processes involving Chromoxane Cyanine R or materials used for its removal. In studies on the adsorption of Solochrome Cyanine R onto pumpkin seed husks, the kinetic study suggested a good agreement of experimental data with the pseudo-second-order model . The evaluation of adsorption data at different temperatures revealed the endothermic and randomness of the removal process . For the adsorption of acid dyes like Eriochrome Cyanine R onto modified cellulose, findings reveal that the adsorption process follows a pseudo-second-order kinetic model, indicating a chemical adsorption mechanism researchgate.net. Thermodynamic analysis can demonstrate whether the adsorption process is spontaneous and endothermic or exothermic researchgate.net. The Langmuir isotherm model often suggests monolayer adsorption on adsorbent surfaces researchgate.net.

Here is a sample data representation based on typical adsorption studies:

| Adsorbent | Dye Removed | Kinetic Model Fit | Isotherm Model Fit | Maximum Adsorption Capacity (Example units: mg/g) |

| Pumpkin Seed Husks | Solochrome Cyanine R | Pseudo-Second-Order | Langmuir | 31.54 |

| Cu(II)-thiourea modified cotton fibers | Eriochrome Cyanine R | Pseudo-Second-Order | Langmuir | 0.27 mmol/g researchgate.net |

Thermodynamic parameters such as ΔH° (enthalpy change), ΔS° (entropy change), and ΔG° (Gibbs Free Energy change) are evaluated to understand the energy changes and spontaneity of the adsorption process nih.govajrconline.org. For the adsorption of Solochrome Cyanine R onto pumpkin seed husks, the analysis showed an excellent data fitting using the Langmuir model with a high correlation coefficient (R² value of 0.99), suggesting the removal follows the Langmuir isotherm .

Here is a sample data representation for thermodynamic parameters based on typical adsorption studies:

| Temperature (°K) | ΔH° (J/mol) | ΔS° (J/mol·K) | ΔG° (J/mol) | R² |

| 293 | 121567.3 | 465.65 | -15061.1 | 0.9905 |

| 298 | -16722.2 | |||

| 303 | -19862.2 | |||

| 308 | -21852.7 | |||

| 313 | -24139.4 |

Research aims to optimize environmental remediation methodologies using adsorption by investigating the effects of various parameters such as adsorbent dose, contact time, initial dye concentration, and temperature . Finding the optimal adsorption conditions is crucial for efficient removal of dyes like Solochrome Cyanine R from aqueous solutions . The effectiveness of adsorption for dye removal from wastewaters has made it an ideal alternative to other expensive treatment options pjoes.com.

Kinetic and Thermodynamic Modeling of Adsorption Processes

Research on Metal Ion Speciation in Environmental Samples

Metal ion speciation, the determination of the physical and chemical forms of a metal in a sample, is crucial in environmental monitoring due to the differing toxicities and environmental behaviors of different species (e.g., chromium(III) and chromium(VI)) cabidigitallibrary.orgnih.gov. While Chromoxane Cyanine R is primarily known for its role in the total detection of metal ions through complexation and colorimetric changes biognost.comscbt.comscbt.comchemimpex.comsigmaaldrich.comnih.gov, its metal-binding properties suggest potential for its use or for the development of methods applicable to metal ion speciation. However, the search results primarily focus on its use in total metal detection or as a reagent in analytical methods rather than specific studies on its direct application for differentiating and quantifying different metal species in environmental samples. Research on metal ion speciation often involves techniques such as chromatography, electrophoresis, and electrochemical methods, which can be coupled with detection methods that might utilize metal-binding indicators cabidigitallibrary.org.

Synthetic and Derivatization Research of Chromoxane Cyanine R

Methodological Investigations in Chromoxane Cyanine (B1664457) R Synthesis

The synthesis of Chromoxane Cyanine R involves chemical processes to produce this complex organic molecule. While specific detailed synthetic routes for Chromoxane Cyanine R itself were not extensively detailed in the search results, research into the synthesis of related cyanine dyes provides insights into general methodologies that might be applicable or adapted.

General approaches for synthesizing cyanine dyes often involve the condensation of nucleophilic aza-heterocycles with polyene-chain precursors nih.gov. This conventional method can sometimes require high temperatures, which may pose challenges for incorporating temperature-sensitive functional groups nih.gov. More modular approaches have been explored in cyanine dye synthesis to address these limitations, where delicate functional groups are introduced in later stages of the synthesis nih.gov. This allows for greater control and prevents degradation of sensitive moieties during the synthesis process nih.gov.

Optimization of reaction conditions is a critical aspect of cyanine dye synthesis to achieve satisfactory yields and minimize byproduct formation researchgate.net. Factors such as acid concentration and reaction time are carefully controlled to ensure efficient conversion of reactants researchgate.net.

Development of Derivatives for Enhanced Research Utility

The development of Chromoxane Cyanine R derivatives aims to improve its performance and expand its utility in various research applications. This involves structural modifications to alter spectral properties and the synthesis of conjugates for specific targeting or functionalities.

Structural Modifications for Improved Spectral Properties

Structural modifications of cyanine dyes, including potentially Chromoxane Cyanine R, can be performed to tune their spectral properties, such as absorption and emission wavelengths crimsonpublishers.com. This is often achieved by extending the conjugated system between the heterocyclic groups, which can lead to bathochromic shifts, moving the absorption and emission further into the red or near-infrared (NIR) regions of the spectrum crimsonpublishers.comacs.org. Incorporating different moieties onto the heterocyclic rings can also influence solubility and introduce properties like pH sensitivity crimsonpublishers.com.

Chromoxane Cyanine R itself exhibits solvatochromism, meaning its spectral properties change depending on the solvent polarity scbt.com. This characteristic provides valuable information about local environments and molecular interactions scbt.com. The dye's visible spectrum in simple aqueous solutions is not always a reliable characteristic due to the influence of pH and trace metals sci-hub.se. However, spectrophotometric analysis of strongly alkaline solutions at 585 nm is used for assaying the dye content nih.govresearchgate.net.

Synthesis of Conjugates for Specific Research Applications

Chromoxane Cyanine R and its derivatives can be synthesized as conjugates by linking them to other molecules for specific research applications. The presence of different functional groups on the cyanine scaffold provides sites for conjugation with various active groups and small molecules, including targeting ligands, antibodies, and drugs crimsonpublishers.com.

Cyanine dyes can be used as small molecules for bioimaging, or they can be linked to targeting moieties for active targeting or encapsulated within nanoparticles to enhance their solubility and circulation time crimsonpublishers.com. They can also be linked to nanorods, proteins, polymers, and micelles crimsonpublishers.com. Research has explored the use of activated labeling reagents, including those based on fluorophores like Chromoxane Cyanine R, for labeling biomolecules such as peptides google.comgoogle.com. This involves forming a covalent bond between the activated labeling reagent and a functional group on the biomolecule google.com.

Purity Assessment and Characterization Methodologies for Research Grade Material

Ensuring the purity of Chromoxane Cyanine R is crucial for reliable research outcomes. Various methodologies are employed for purity assessment and characterization of research-grade material.

The Biological Stain Commission (BSC) sets criteria for certifying batches of Eriochrome Cyanine R (a synonym for Chromoxane Cyanine R) to ensure their suitability for biological staining researchgate.netsci-hub.se. These criteria include satisfactory UV/visible spectra at specific pH values (pH 4 and pH 12-13) and a specified dye content researchgate.netsci-hub.se. The dye content is typically assayed by measuring the absorbance of a strongly alkaline solution at 585 nm, referenced against a standard solution of the purified color acid nih.govresearchgate.net. Acceptable dye content for certification is generally in the range of 40-52% calculated as the color acid researchgate.netsci-hub.se.

Simple analytical methods such as spectrophotometry and possibly Reverse Phase Thin Layer Chromatography (RPTLC) can be used to complement biological staining tests for assessing the quality of dye powders researchgate.net. Dye impurities have been recognized as a significant issue in establishing standardized methods in applications like immunohistochemistry researchgate.net. Filtration with a 0.22 μm syringe filter is a common method to enhance reagent purity or homogeneity in biochemical experiments researchgate.net.

Chromoxane Cyanine R is characterized as a dark brown solid nih.gov. Its molecular formula is C23H15Na3O9S, and its molecular weight is 536.39 g/mol nih.govcalpaclab.comhoneywell.com.

Theoretical and Computational Studies of Chromoxane Cyanine R

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to explore the electronic structure and predict the reactivity of Chromoxane Cyanine (B1664457) R. These methods can shed light on the distribution of electrons within the molecule, the energies of molecular orbitals, and potential reaction pathways.

Density Functional Theory (DFT) Studies of Chromoxane Cyanine R

DFT studies can provide detailed information about the ground state electronic properties of Chromoxane Cyanine R. While specific DFT studies solely focused on the isolated Chromoxane Cyanine R molecule's electronic structure and reactivity are not extensively detailed in the provided search results, DFT is a fundamental tool used in computational chemistry to understand molecular properties that underpin reactivity and interactions. For instance, DFT calculations have been applied to analyze the electronic distribution and structure of various organic molecules, including dyes and compounds with similar functional groups, to understand their reactivity in different processes. researchgate.netmdpi.com The application of DFT to Chromoxane Cyanine R would typically involve optimizing its molecular geometry, calculating its frontier molecular orbitals (HOMO and LUMO), and determining electrostatic potential maps, which can indicate regions prone to electrophilic or nucleophilic attack.

Computational Analysis of Dye-Metal Ion Complexation

Computational methods are instrumental in understanding the complexation of Chromoxane Cyanine R with metal ions. This is particularly relevant given the dye's use as a metal-complexing agent and its staining properties which rely on the formation of dye-metal complexes, especially with iron(III). nih.govresearchgate.netnih.gov

Computational analysis of dye-metal ion complexation can involve:

Geometry Optimization: Determining the stable structures of the dye-metal complexes.

Binding Energy Calculations: Quantifying the strength of the interaction between the dye and the metal ion.

Electronic Structure Analysis: Investigating how complexation affects the electronic distribution and properties of the dye.

Spectroscopic Property Prediction: Predicting changes in absorption and emission spectra upon complexation.

Research indicates that Chromoxane Cyanine R forms different complexes with iron(III) ions depending on the pH and the metal-to-dye ratio. nih.govnih.gov Computational studies can help elucidate the specific coordination sites on the dye molecule involved in binding to metal ions and the resulting structural and electronic changes. For example, studies on similar metal-chelating dyes utilize computational methods to characterize the formed complexes and understand their properties. researchgate.net The formation of Fe(III)-ECR complexes has been studied in the context of Fricke gel dosimeters, where the complex formation after irradiation leads to measurable absorption changes in the visible spectrum. researchgate.net Computational approaches could provide a deeper understanding of the stoichiometry and stability of these complexes, as suggested by experimental observations of 1:1 metal:ligand stoichiometry in certain conditions. researchgate.net

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions in various environments, such as in solution or in the presence of biological structures.

Modeling of Chromoxane Cyanine R Binding to Biological Structures

Given Chromoxane Cyanine R's application as a biological stain for nuclei and myelin, MD simulations can be used to model its interactions with biological structures like proteins, nucleic acids, or lipids. researchgate.netnih.gov While direct MD simulations of Chromoxane Cyanine R binding to specific biological structures are not explicitly detailed in the provided search results, the principles of MD simulations are widely applied to study dye-biomolecule interactions. science.govebi.ac.ukmdpi.com

MD simulations in this context can:

Explore Binding Sites: Identify preferred binding locations of the dye on a biological structure.

Analyze Binding Modes: Determine how the dye molecule or its metal complexes orient and interact with the biological surface.

Assess Binding Affinity: Estimate the strength of the interaction.

Study Conformational Changes: Observe how the binding of the dye affects the conformation of the biological structure.

Studies on the binding of other cyanine dyes to biomolecules like RNA and proteins (e.g., Bovine Serum Albumin) have successfully employed computational methods, including docking and MD simulations, to understand the nature of the interactions, such as van der Waals and pi-pi interactions. science.gov A study involving computational analysis of Eriochrome Cyanine R (a synonym for Chromoxane Cyanine R) binding in the active site of the YopH protein tyrosine phosphatase utilized docking to predict binding poses and suggested electrostatic interactions between the dye's polar groups and residues in the active site. researchgate.net This exemplifies how computational approaches can provide insights into the binding of Chromoxane Cyanine R to biological targets.

Spectroscopic Property Prediction and Interpretation

Computational methods, particularly those based on quantum chemistry (like time-dependent DFT, TD-DFT), can predict the spectroscopic properties of Chromoxane Cyanine R and its complexes, such as UV-Vis absorption and fluorescence spectra. science.gov These predictions can aid in interpreting experimental spectra and understanding the electronic transitions responsible for the observed colors and spectral shifts.

For example, TD-DFT calculations are commonly used to predict the absorption wavelengths of organic dyes. science.gov By comparing predicted spectra with experimental data, researchers can validate computational models and gain deeper insights into the electronic structure and excited states of Chromoxane Cyanine R in different environments or when complexed with metal ions. The experimental observation of distinct absorption bands for free Chromoxane Cyanine R and its Fe(III) complexes at different wavelengths provides a basis for computational studies aiming to reproduce and explain these spectral changes. researchgate.net

Computational studies thus offer a powerful avenue for a comprehensive understanding of Chromoxane Cyanine R's behavior, from its intrinsic electronic properties to its complex interactions with metal ions and biological structures, and its response to varying environmental conditions.

Computational Prediction of Absorption and Emission Spectra

Computational methods, particularly TD-DFT, are valuable tools for predicting the absorption and emission spectra of organic dyes. These calculations can provide insights into the electronic transitions responsible for the observed colors and fluorescence. The accuracy of these predictions depends on the chosen functional and basis set mdpi.comchemrxiv.org.

For cyanine dyes in general, computational approaches have been used to predict absorption wavelengths, and methods to improve the accuracy of these predictions have been explored ens-lyon.fr. Factors such as the molecular structure, isomerization, and interactions with the environment (solvatochromism) can influence the spectral characteristics, and computational studies can help to understand these effects nih.govamrita.edu.

Experimentally, Eriochrome Cyanine R (a synonym for Chromoxane Cyanine R) in aqueous solutions exhibits an absorption maximum around 517-518 nm. Its photoluminescence emission spectrum shows a main emission maximum in the range of 560-600 nm when excited at 518 nm [7 in previous turn]. The dye also acts as an acid-base indicator, displaying different colors and corresponding UV/Visible spectra at various pH values due to ionization, which can be characterized spectrophotometrically nih.govnih.govresearchgate.net.

While specific computational data detailing the predicted absorption and emission wavelengths for Chromoxane Cyanine R from dedicated theoretical studies were not prominently found, the application of methods like TD-DFT with appropriate functionals and basis sets would be the standard approach for such predictions. Benchmarking studies on similar organic photocatalysts have shown that certain DFT functionals can reliably predict UV-Vis absorption spectra chemrxiv.org.

Elucidation of Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Mechanisms

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) are fundamental processes that can occur in organic dyes upon excitation, influencing their fluorescence properties and photochemical reactivity. Chromoxane Cyanine R's molecular structure, characteristic of cyanine dyes with a conjugated system, suggests the potential for such charge transfer phenomena [6 in previous turn].

Computational studies, including DFT and TD-DFT calculations, can be used to investigate the electronic structure of the ground and excited states, calculate charge distribution, and analyze the potential energy surfaces to understand PET and ICT mechanisms. These studies can help to identify the molecular orbitals involved in the electronic transitions and the direction of charge transfer upon excitation.

In the broader context of cyanine dyes used in applications like optical sensors, PET and Förster Resonance Energy Transfer (FRET) mechanisms are relevant, and theoretical approaches like the Weller equation can be used to estimate the free enthalpy of the PET process acs.org. While a specific computational study detailing the elucidation of PET or ICT mechanisms within Chromoxane Cyanine R was not a primary finding, the principles and computational techniques used for studying charge transfer in other conjugated systems and cyanine dyes are directly applicable. Computational analysis of dye-protein interactions, for instance, can involve examining the electronic distribution and potential interactions that might facilitate charge transfer processes researchgate.net.

Future Research Directions and Emerging Trends

Integration of Chromoxane Cyanine (B1664457) R with Nanotechnology for Advanced Research Tools

The integration of Chromoxane Cyanine R with nanotechnology presents avenues for developing advanced research tools. Nanomaterials, such as gold nanoparticles and carbon nanotubes, are being explored for their potential to enhance the performance of sensors and analytical systems researchgate.netresearchgate.net. While the direct integration of Chromoxane Cyanine R with specific nanomaterials is an area for future investigation, the principles of incorporating dyes and probes into nanostructured materials for sensing applications are established researchgate.netresearchgate.netacs.orggoogle.com. For instance, studies have investigated the use of molecularly imprinted electrochemical sensors based on nanocomposite layers for detecting substances, highlighting the potential of combining sensing molecules with nanomaterials to improve sensitivity and detection limits researchgate.net. Plasmonic metamaterials incorporating target-sensitive materials, including functional dyes, are also being developed for detection purposes, suggesting a potential framework for integrating Chromoxane Cyanine R with plasmonic nanoparticles for enhanced optical sensing google.com. The use of silica-titania xerogels modified with Eriochrome Cyanine R (Chromoxane Cyanine R) has been explored for solid phase spectrophotometric determination, indicating the potential of incorporating the dye into nanostructured matrices for sensing applications mdpi.com.

Development of Novel Multi-Functional Probes and Sensors

Chromoxane Cyanine R's ability to complex with metal ions and its pH sensitivity make it a candidate for the development of novel multi-functional probes and sensors dawnscientific.comnih.gov. Research into optical pH sensors has utilized similar dyes embedded in sol-gel matrices, demonstrating the feasibility of creating sensors based on the optical properties of such compounds acs.orgnih.gov. The development of sensors that can reliably function across wide pH ranges, including extreme acidity, is an ongoing challenge that Chromoxane Cyanine R's properties might help address acs.org. Its use as a metal-complexing dye for the determination of metal ions like vanadium further highlights its potential in developing probes for specific analytes mdpi.com. The investigation of Chromoxane Cyanine R within polymer films has shown that its sensory response can differ significantly compared to when in solution, suggesting possibilities for designing solid-state sensing materials with tailored selectivity, such as for the detection of amino acids mdpi.com.

Automation and Miniaturization of Chromoxane Cyanine R-Based Analytical Systems

The trend towards automation and miniaturization in analytical chemistry, particularly with the development of miniaturized total analytical systems (µTAS) and lab-on-a-chip devices, suggests future directions for Chromoxane Cyanine R-based applications acs.orgnih.govwiley.comresearchgate.net. Integrating analytical methodologies, including sample pretreatment and detection, onto microfluidic platforms is a key focus in this area researchgate.net. While specific examples of automated and miniaturized systems solely based on Chromoxane Cyanine R were not prominently found, the dye has been used in acidity measurements employing hetero-core structured fiber optic sensors, indicating its potential for integration into miniaturized optical sensing platforms researchgate.net. The challenges in miniaturizing sample treatment methodologies for µTAS highlight the need for further research in adapting techniques that utilize dyes like Chromoxane Cyanine R for such platforms researchgate.net. The principles and designs for miniaturized analytical systems, including detection in micro-size environments, provide a framework for future development of compact and automated systems incorporating Chromoxane Cyanine R wiley.com.

Exploration of New Application Domains in Fundamental Scientific Inquiry